CXCR4 antagonist 5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

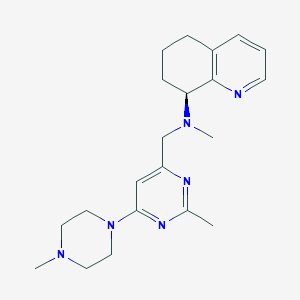

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C21H30N6 |

|---|---|

Molecular Weight |

366.5 g/mol |

IUPAC Name |

(8S)-N-methyl-N-[[2-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]methyl]-5,6,7,8-tetrahydroquinolin-8-amine |

InChI |

InChI=1S/C21H30N6/c1-16-23-18(14-20(24-16)27-12-10-25(2)11-13-27)15-26(3)19-8-4-6-17-7-5-9-22-21(17)19/h5,7,9,14,19H,4,6,8,10-13,15H2,1-3H3/t19-/m0/s1 |

InChI Key |

JBMFUTZFKCPWOQ-IBGZPJMESA-N |

Isomeric SMILES |

CC1=NC(=CC(=N1)N2CCN(CC2)C)CN(C)[C@H]3CCCC4=C3N=CC=C4 |

Canonical SMILES |

CC1=NC(=CC(=N1)N2CCN(CC2)C)CN(C)C3CCCC4=C3N=CC=C4 |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Action of CXCR4 Antagonist 5: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The C-X-C chemokine receptor type 4 (CXCR4), and its cognate ligand, CXCL12 (stromal cell-derived factor-1α, SDF-1α), represent a critical signaling axis implicated in a multitude of physiological and pathological processes.[1][2] Dysregulation of the CXCR4/CXCL12 pathway is a key driver in the progression of numerous diseases, most notably in cancer metastasis and HIV-1 entry into host cells.[3][4] Consequently, the development of antagonists targeting this receptor is a major focus of contemporary drug discovery. This technical guide provides a comprehensive overview of the mechanism of action of a representative CXCR4 antagonist, designated here as "CXCR4 Antagonist 5," synthesizing preclinical data to elucidate its function at the molecular, cellular, and in vivo levels.

The CXCR4/CXCL12 Signaling Axis

CXCR4 is a G-protein coupled receptor (GPCR) that, upon binding to its ligand CXCL12, initiates a cascade of intracellular signaling events.[5] This signaling is pivotal in regulating cell trafficking, hematopoiesis, and embryonic development. However, in pathological contexts such as cancer, the upregulation of the CXCR4/CXCL12 axis promotes tumor growth, invasion, angiogenesis, and the formation of distant metastases.

Upon CXCL12 binding, CXCR4 undergoes a conformational change, leading to the activation of heterotrimeric G-proteins. This activation results in the dissociation of the Gαi and Gβγ subunits, which in turn trigger multiple downstream signaling pathways, including:

-

PI3K/Akt Pathway: Promotes cell survival, proliferation, and growth.

-

MAPK/ERK Pathway: Involved in cell proliferation, differentiation, and migration.

-

PLC/IP3-DAG Pathway: Leads to an increase in intracellular calcium, influencing various cellular processes.

-

JAK/STAT Pathway: Can be activated independently of G-proteins and is involved in cell proliferation and survival.

The culmination of these signaling events drives the cellular behaviors that contribute to disease progression.

Mechanism of Action of this compound

This compound functions as a competitive inhibitor, binding to the CXCR4 receptor and physically obstructing the binding of its natural ligand, CXCL12. This blockade of the CXCR4/CXCL12 interaction is the primary mechanism through which the antagonist exerts its therapeutic effects. By preventing CXCL12 from activating the receptor, this compound effectively abrogates the downstream signaling cascades that promote pathological cellular responses.

The key consequences of this antagonism include:

-

Inhibition of Tumor Cell Proliferation and Survival: By blocking the pro-survival signals emanating from the PI3K/Akt and MAPK/ERK pathways, this compound can induce cytostatic and cytotoxic effects on cancer cells.

-

Reduction of Cell Migration and Invasion: The antagonist disrupts the chemotactic signals that guide cancer cells to metastatic sites.

-

Sensitization to Conventional Therapies: CXCR4 signaling is implicated in resistance to both chemotherapy and radiotherapy. By inhibiting this pathway, this compound can re-sensitize tumor cells to the effects of these treatments.

-

Modulation of the Tumor Microenvironment: The CXCR4/CXCL12 axis plays a role in recruiting immunosuppressive cells to the tumor microenvironment. Antagonism of this pathway can enhance anti-tumor immune responses.

Quantitative Analysis of this compound Activity

The efficacy of a CXCR4 antagonist is determined by its binding affinity and its ability to inhibit downstream functional responses. The following tables summarize representative quantitative data for CXCR4 antagonists, which can be considered analogous to the expected performance of "this compound."

Table 1: In Vitro Binding Affinity and Potency of Representative CXCR4 Antagonists

| Antagonist | Target Cell Line | IC50 (nM) | Assay Type |

| Plerixafor (AMD3100) | CHO-CXCR4 | 319.6 ± 37.3 | 12G5 Antibody Binding Inhibition |

| AMD11070 | CHO-CXCR4 | 15.6 ± 7.6 | 12G5 Antibody Binding Inhibition |

| CVX15 | CHO-CXCR4 | 7.8 ± 2.2 | 12G5 Antibody Binding Inhibition |

| LY2510924 | CHO-CXCR4 | 135.4 ± 63.9 | 12G5 Antibody Binding Inhibition |

| IT1t | CHO-CXCR4 | 29.65 ± 2.8 | 12G5 Antibody Binding Inhibition |

| AR5 | CHO-CXCR4 | 18 | Competitive Binding Assay |

| AR6 | CHO-CXCR4 | 16 | Competitive Binding Assay |

| AR5 | Sup-T1 | 23 | Competitive Binding Assay |

| AR6 | Sup-T1 | 14 | Competitive Binding Assay |

Data synthesized from multiple sources.

Table 2: In Vivo Efficacy of a Representative CXCR4 Antagonist (BKT140)

| Cancer Model | Treatment | Outcome |

| H460 NSCLC Xenograft | BKT140 | Significantly delayed tumor development |

| A549 NSCLC Xenograft | BKT140 | Trend towards delayed tumor development |

Data from a study on the in vivo efficacy of BKT140 in Non-Small Cell Lung Cancer (NSCLC) models.

Experimental Protocols

The characterization of this compound's mechanism of action relies on a suite of well-established experimental protocols.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the CXCR4 receptor.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells overexpressing the human CXCR4 receptor.

-

Assay Setup: A constant concentration of a radiolabeled CXCR4 ligand (e.g., [¹²⁵I]SDF-1α) is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled this compound.

-

Incubation: The reaction is incubated to allow binding to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter.

-

Detection: The radioactivity retained on the filter is quantified using a gamma counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.

Cell Migration (Chemotaxis) Assay

Objective: To assess the ability of this compound to inhibit CXCL12-induced cell migration.

Methodology:

-

Cell Preparation: CXCR4-expressing cells are serum-starved and labeled with a fluorescent dye (e.g., Calcein-AM).

-

Assay Setup: A multi-well chemotaxis chamber (e.g., Boyden chamber) with a porous membrane is used. The lower chamber is filled with media containing CXCL12, and the upper chamber contains the fluorescently labeled cells pre-incubated with varying concentrations of this compound.

-

Incubation: The chamber is incubated to allow for cell migration through the pores towards the chemoattractant.

-

Detection: The number of migrated cells in the lower chamber is quantified by measuring the fluorescence intensity.

-

Data Analysis: The percentage of inhibition of migration is calculated for each antagonist concentration, and an IC50 value is determined.

In Vivo Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

Methodology:

-

Cell Implantation: Human tumor cells expressing CXCR4 are implanted subcutaneously or orthotopically into immunodeficient mice.

-

Tumor Growth: Tumors are allowed to establish and reach a palpable size.

-

Treatment: Mice are randomized into control and treatment groups. The treatment group receives this compound via a clinically relevant route of administration (e.g., subcutaneous, intravenous).

-

Monitoring: Tumor volume is measured regularly using calipers. Animal body weight and overall health are also monitored.

-

Endpoint: The study is terminated when tumors in the control group reach a predetermined size. Tumors are then excised, weighed, and may be used for further analysis (e.g., immunohistochemistry).

-

Data Analysis: Tumor growth curves are plotted, and statistical analysis is performed to compare the tumor growth between the control and treatment groups.

Visualizing the Mechanism of Action

To further elucidate the core concepts, the following diagrams illustrate the key pathways and experimental workflows.

Caption: CXCR4 Signaling Pathway upon CXCL12 Binding.

Caption: Mechanism of this compound Action.

Caption: Experimental Workflow for Chemotaxis Assay.

Conclusion

This compound represents a promising therapeutic agent that targets a key pathway in cancer and other diseases. Its mechanism of action, centered on the competitive inhibition of the CXCR4/CXCL12 axis, leads to a reduction in tumor cell proliferation, migration, and survival, and may enhance the efficacy of other cancer therapies. The experimental protocols and quantitative data presented in this guide provide a framework for the continued investigation and development of this and other CXCR4-targeted therapies. The continued exploration of the nuances of CXCR4 signaling and antagonism will undoubtedly pave the way for novel and more effective treatments.

References

Compound 23: A Potent CXCR4 Antagonist for Drug Development

An In-depth Technical Guide on the CXCR4 Binding Affinity and Functional Activity of Compound 23

This technical guide provides a comprehensive overview of the binding affinity and functional activity of "compound 23," a potent antagonist of the C-X-C chemokine receptor type 4 (CXCR4). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the CXCL12/CXCR4 signaling axis.

Quantitative Bioactivity of Compound 23

Compound 23 has demonstrated high potency in inhibiting the interaction of CXCR4 with its cognate ligand, CXCL12. The following table summarizes the key quantitative data regarding its bioactivity.

| Parameter | Value | Assay Type | Description | Reference |

| IC50 | 8.8 nM | 12G5 Binding Assay | Inhibition of the binding of the APC-conjugated 12G5 antibody to CXCR4 expressed on cells.[1][2][3][4] | |

| IC50 | 0.02 nM | Calcium Mobilization Assay | Inhibition of the CXCL12-induced increase in intracellular calcium concentration.[1] |

In addition to its direct binding and functional antagonism, compound 23 has been shown to potently inhibit CXCR4/CXCL12-mediated chemotaxis in a Matrigel invasion assay.

Physicochemical Properties

The drug-like properties of compound 23 have also been characterized, indicating a favorable profile for further development.

| Property | Value |

| Molecular Weight (MW) | 367 |

| clogP | 2.1 |

| Polar Surface Area (PSA) | 48 |

| pKa | 7.2 |

Experimental Protocols

The following sections detail the methodologies for the key experiments used to characterize the CXCR4 binding and functional antagonism of compound 23.

Competitive CXCR4 Binding Assay (12G5 Antibody)

This assay determines the ability of a test compound to compete with a fluorescently labeled antibody (clone 12G5) that binds to the extracellular domain of CXCR4.

Materials:

-

CXCR4-expressing cells (e.g., Jurkat cells)

-

Test compound (Compound 23)

-

APC-conjugated anti-human CXCR4 antibody (clone 12G5)

-

Assay Buffer (e.g., HBSS with 20 mM HEPES and 0.2% BSA, pH 7.4)

-

96-well plates

-

Flow cytometer

Procedure:

-

Cell Preparation: Harvest and wash CXCR4-expressing cells twice with assay buffer. Resuspend the cells to a final concentration of 3 x 105 cells per well in a 96-well plate.

-

Compound Incubation: Add serial dilutions of the test compound (Compound 23) to the wells containing the cells. Incubate for 15 minutes at room temperature.

-

Antibody Incubation: Add a fixed concentration of APC-conjugated 12G5 antibody to each well. Incubate for an additional 30 minutes at room temperature, protected from light.

-

Washing: Wash the cells twice with assay buffer to remove unbound antibody and compound.

-

Flow Cytometry Analysis: Resuspend the cells in assay buffer and acquire data on a flow cytometer. The fluorescence intensity of the APC signal is measured.

-

Data Analysis: The percentage of inhibition of 12G5 binding is calculated for each concentration of the test compound. The IC50 value is determined by fitting the data to a four-parameter logistic equation.

CXCL12-Induced Calcium Mobilization Assay

This functional assay measures the ability of a test compound to inhibit the transient increase in intracellular calcium concentration ([Ca2+]i) induced by the binding of CXCL12 to CXCR4.

Materials:

-

CXCR4-expressing cells

-

Test compound (Compound 23)

-

Recombinant human CXCL12

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM)

-

Assay Buffer (e.g., HBSS with 20 mM HEPES)

-

96-well or 384-well black-walled, clear-bottom plates

-

Fluorescence plate reader with automated injection capabilities (e.g., FLIPR)

Procedure:

-

Cell Loading: Incubate the CXCR4-expressing cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for 30-60 minutes at 37°C in the dark. This allows the dye to enter the cells.

-

Washing: Wash the cells to remove excess extracellular dye.

-

Compound Incubation: Plate the dye-loaded cells into the microplate. Add serial dilutions of the test compound (Compound 23) and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.

-

Baseline Measurement: Measure the baseline fluorescence intensity using the fluorescence plate reader.

-

CXCL12 Stimulation: Inject a pre-determined concentration of CXCL12 into the wells to stimulate the cells.

-

Signal Detection: Immediately after CXCL12 injection, continuously measure the fluorescence intensity over time to detect the transient increase in intracellular calcium.

-

Data Analysis: The peak fluorescence response is calculated for each well. The percentage of inhibition of the CXCL12-induced calcium flux is determined for each concentration of the test compound. The IC50 value is calculated by plotting the percent inhibition against the log concentration of the compound.

Visualizations

CXCR4 Signaling Pathway

The following diagram illustrates the major signaling cascades initiated by the binding of CXCL12 to the CXCR4 receptor. Compound 23 acts by blocking this initial binding event.

References

The Core of CXCR4 Antagonism: A Technical Guide to Downstream Signaling Pathways

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The C-X-C chemokine receptor type 4 (CXCR4) is a G protein-coupled receptor (GPCR) that, with its cognate ligand CXCL12 (stromal cell-derived factor-1 or SDF-1), plays a critical role in numerous physiological processes, including hematopoiesis, organogenesis, and immune cell trafficking. However, the dysregulation of the CXCL12/CXCR4 signaling axis is a key driver in the pathology of various diseases, most notably in cancer metastasis and HIV-1 entry into host cells. Consequently, the development of CXCR4 antagonists is a highly active area of therapeutic research. This technical guide provides a comprehensive overview of the core downstream signaling pathways modulated by CXCR4 antagonists. It is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the molecular mechanisms of action of this important class of therapeutic agents. This document will detail the primary G protein-dependent and β-arrestin-mediated signaling cascades, present quantitative data for a representative antagonist, provide detailed experimental protocols for key assays, and visualize these complex systems through structured diagrams.

Introduction: The CXCR4 Receptor and Its Antagonism

CXCR4 is a seven-transmembrane domain receptor that is widely expressed on a variety of cell types, including hematopoietic stem cells, lymphocytes, endothelial cells, and neurons. The binding of its sole natural ligand, CXCL12, initiates a cascade of intracellular signaling events that are fundamental to cell migration, proliferation, and survival.[1][2] In the context of pathology, cancer cells often overexpress CXCR4, which allows them to migrate towards tissues with high concentrations of CXCL12, such as the bone marrow, lungs, and liver, leading to metastasis.[2]

CXCR4 antagonists are molecules that bind to the CXCR4 receptor and block the binding of CXCL12, thereby inhibiting its downstream effects.[3][4] By disrupting this signaling axis, these antagonists can prevent the migration and proliferation of cancer cells, mobilize hematopoietic stem cells from the bone marrow for transplantation, and block the entry of certain strains of HIV into T-cells. This guide will focus on the downstream signaling pathways affected by a representative CXCR4 antagonist. For the purpose of this guide, we will refer to this as "CXCR4 Antagonist 5," a hypothetical agent representative of the class, with quantitative data provided from the well-characterized antagonist, Plerixafor (also known as AMD3100).

Core Downstream Signaling Pathways of CXCR4

Upon activation by CXCL12, CXCR4 initiates signaling through two primary, interconnected pathways: the G protein-dependent pathway and the β-arrestin-mediated pathway. A CXCR4 antagonist effectively blocks both of these cascades at their origin.

The G Protein-Dependent (Gαi) Signaling Pathway

The canonical signaling pathway for CXCR4 is mediated through its coupling to heterotrimeric G proteins of the Gαi subclass. This pathway is sensitive to pertussis toxin (PTX), which ADP-ribosylates and inactivates Gαi proteins. The binding of CXCL12 induces a conformational change in CXCR4, leading to the exchange of GDP for GTP on the Gαi subunit. This causes the dissociation of the G protein into its Gαi-GTP and Gβγ subunits, both of which are active signaling molecules.

-

Gαi-GTP Subunit: The primary role of the activated Gαi subunit is to inhibit the enzyme adenylyl cyclase, which leads to a decrease in the intracellular concentration of cyclic AMP (cAMP).

-

Gβγ Subunit: The liberated Gβγ dimer is a pleiotropic signaling molecule that activates several key downstream effectors:

-

Phospholipase C-β (PLC-β): Activation of PLC-β leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, a critical event in cell migration and activation.

-

Phosphoinositide 3-Kinase (PI3K): The Gβγ subunit directly activates PI3K, which in turn phosphorylates PIP2 to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, most notably the serine/threonine kinase Akt (also known as Protein Kinase B). The PI3K/Akt pathway is a central regulator of cell survival, proliferation, and growth.

-

Mitogen-Activated Protein Kinase (MAPK) Cascade: CXCR4 activation also leads to the stimulation of the MAPK/ERK (Extracellular signal-Regulated Kinase) pathway. This can occur through several mechanisms, including Gβγ-mediated activation of Src kinases, which can then activate the Ras-Raf-MEK-ERK cascade. The ERK pathway is a critical regulator of gene transcription, cell proliferation, and differentiation.

-

By blocking CXCL12 binding, a CXCR4 antagonist prevents the dissociation of the Gαi and Gβγ subunits, thereby inhibiting all subsequent downstream signaling events, including calcium mobilization, and the activation of the PI3K/Akt and MAPK/ERK pathways.

Caption: CXCR4 G Protein-Dependent Signaling Pathway.

The β-Arrestin-Mediated Pathway

In addition to G protein coupling, CXCR4 signaling is also regulated by β-arrestins (β-arrestin-1 and β-arrestin-2). This pathway is typically initiated by the phosphorylation of the C-terminal tail of the activated CXCR4 receptor by G protein-coupled receptor kinases (GRKs). This phosphorylation creates a binding site for β-arrestins.

The recruitment of β-arrestins to CXCR4 has two major consequences:

-

Receptor Desensitization and Internalization: β-arrestin binding sterically hinders the coupling of CXCR4 to G proteins, leading to the termination of G protein-mediated signaling, a process known as desensitization. Subsequently, β-arrestins act as adaptor proteins to facilitate the internalization of the CXCR4 receptor via clathrin-coated pits. This removes the receptor from the cell surface, further attenuating the cellular response to CXCL12. The internalized receptor can then be either degraded in lysosomes or recycled back to the plasma membrane.

-

G Protein-Independent Signaling: Beyond their role in desensitization, β-arrestins can also function as signal transducers themselves. By acting as scaffolds, they can assemble and activate various signaling complexes, including components of the MAPK cascade (e.g., ERK1/2). This β-arrestin-mediated activation of ERK is temporally and spatially distinct from G protein-mediated activation and can lead to different cellular outcomes.

A CXCR4 antagonist, by preventing the initial activation and conformational change of the receptor, also prevents its phosphorylation by GRKs. Consequently, β-arrestin is not recruited, and both receptor internalization and β-arrestin-mediated signaling are inhibited.

Caption: CXCR4 β-Arrestin-Mediated Signaling Pathway.

Quantitative Data for a Representative CXCR4 Antagonist

To provide a quantitative context for the inhibitory effects of CXCR4 antagonists, the following table summarizes the in vitro activity of Plerixafor (AMD3100), a well-characterized and clinically approved CXCR4 antagonist. These values represent the concentration of the antagonist required to achieve 50% inhibition (IC50) in various functional assays.

| Assay Type | Target Cell Line | Ligand | IC50 Value (nM) | Reference |

| Ligand Binding | CCRF-CEM T-cells | CXCL12 | 651 ± 37 | |

| GTP-binding | CCRF-CEM T-cells | CXCL12 | 27 ± 2.2 | |

| Calcium Flux | CCRF-CEM T-cells | CXCL12 | 572 ± 190 | |

| Chemotaxis | CCRF-CEM T-cells | CXCL12 | 51 ± 17 | |

| CXCR4 Binding | - | - | 44 |

Table 1: In vitro inhibitory activity of Plerixafor (AMD3100) on CXCR4 signaling. Data are presented as mean ± standard deviation where available.

Experimental Protocols

The investigation of CXCR4 signaling and its inhibition relies on a variety of in vitro cellular assays. Below are detailed protocols for three key experiments commonly used to characterize the activity of CXCR4 antagonists.

Transwell Cell Migration (Chemotaxis) Assay

This assay measures the ability of a CXCR4 antagonist to inhibit the directional migration of cells towards a CXCL12 gradient.

Materials:

-

CXCR4-expressing cells (e.g., Jurkat T-cells, MDA-MB-231 breast cancer cells)

-

Cell culture medium (e.g., RPMI-1640 or DMEM) with and without fetal bovine serum (FBS)

-

Recombinant human CXCL12

-

This compound

-

Transwell inserts (typically with 5 or 8 µm pore size) for 24-well plates

-

24-well tissue culture plates

-

Calcein-AM or Crystal Violet stain

-

Cotton swabs

-

Phosphate-buffered saline (PBS)

-

Fixative (e.g., 4% paraformaldehyde)

-

Fluorescence plate reader or microscope

Procedure:

-

Cell Preparation: Culture CXCR4-expressing cells to ~80% confluency. The day before the assay, starve the cells by replacing the growth medium with serum-free medium for 18-24 hours.

-

Assay Setup:

-

In the lower wells of a 24-well plate, add 600 µL of serum-free medium containing CXCL12 at a pre-determined optimal concentration (e.g., 100 ng/mL).

-

Include negative control wells with 600 µL of serum-free medium only.

-

Include positive control wells with CXCL12 but no antagonist.

-

-

Antagonist Treatment: Harvest and resuspend the starved cells in serum-free medium at a concentration of 1 x 10^6 cells/mL. Pre-incubate the cell suspension with various concentrations of this compound (and a vehicle control) for 30-60 minutes at 37°C.

-

Cell Seeding: Add 100 µL of the treated cell suspension (1 x 10^5 cells) to the upper chamber of each Transwell insert. Carefully place the inserts into the wells of the 24-well plate.

-

Incubation: Incubate the plate for 4-24 hours at 37°C in a 5% CO2 incubator. The incubation time should be optimized for the specific cell line.

-

Quantification:

-

After incubation, carefully remove the inserts. With a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.

-

Fix the migrated cells on the bottom of the membrane with 4% paraformaldehyde for 15 minutes.

-

Stain the migrated cells with 0.1% crystal violet for 10-20 minutes.

-

Wash the inserts with water and allow them to air dry.

-

Elute the stain with a solubilizing solution (e.g., 10% acetic acid) and measure the absorbance on a plate reader, or count the stained cells in several fields of view under a microscope.

-

-

Data Analysis: Calculate the percentage inhibition of migration for each antagonist concentration relative to the positive (CXCL12 only) and negative (medium only) controls.

Calcium Flux Assay

This assay measures the ability of a CXCR4 antagonist to block the CXCL12-induced transient increase in intracellular calcium concentration.

Materials:

-

CXCR4-expressing cells

-

Cell loading buffer (e.g., HBSS with 20 mM HEPES)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Indo-1 AM)

-

Pluronic F-127

-

Recombinant human CXCL12

-

This compound

-

Ionomycin (positive control)

-

EGTA (negative control)

-

Fluorometric imaging plate reader (FLIPR) or flow cytometer

Procedure:

-

Cell Preparation: Harvest cells and resuspend them in loading buffer at a concentration of 1-2 x 10^6 cells/mL.

-

Dye Loading: Add the calcium-sensitive dye (e.g., Fluo-4 AM to a final concentration of 1-5 µM) and Pluronic F-127 (0.01-0.02%) to the cell suspension.

-

Incubation: Incubate the cells for 30-60 minutes at 37°C in the dark.

-

Washing: Wash the cells twice with loading buffer to remove excess dye.

-

Assay Plate Preparation: Resuspend the loaded cells in loading buffer and dispense them into a 96-well or 384-well black, clear-bottom plate.

-

Antagonist Treatment: Add various concentrations of this compound (and controls) to the wells and incubate for 15-30 minutes at 37°C.

-

Measurement: Place the plate in a FLIPR or flow cytometer. Establish a baseline fluorescence reading for 10-20 seconds.

-

Stimulation: Add a pre-determined concentration of CXCL12 to all wells (except negative controls) and immediately begin recording the fluorescence intensity over time (typically for 1-3 minutes).

-

Data Analysis: The change in fluorescence (peak fluorescence minus baseline) is proportional to the intracellular calcium concentration. Calculate the percentage inhibition of the calcium flux for each antagonist concentration.

Western Blot for Phosphorylated ERK (pERK) and Akt (pAkt)

This assay determines the effect of a CXCR4 antagonist on the activation of key downstream signaling kinases.

Materials:

-

CXCR4-expressing cells

-

Cell culture medium

-

Recombinant human CXCL12

-

This compound

-

Ice-cold PBS

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels, running buffer, and transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-pERK1/2 (Thr202/Tyr204), anti-total ERK1/2, anti-pAkt (Ser473), anti-total Akt, and an antibody for a loading control (e.g., anti-β-actin or anti-GAPDH).

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) detection reagent

-

Imaging system (e.g., ChemiDoc)

Procedure:

-

Cell Treatment: Plate cells and allow them to adhere. Starve the cells in serum-free medium for 18-24 hours. Pre-treat the cells with various concentrations of this compound for 1-2 hours. Stimulate the cells with CXCL12 (e.g., 100 ng/mL) for a short period (typically 5-15 minutes).

-

Cell Lysis: Immediately place the plate on ice, aspirate the medium, and wash the cells with ice-cold PBS. Add ice-cold lysis buffer, scrape the cells, and transfer the lysate to a microcentrifuge tube.

-

Protein Extraction: Incubate the lysate on ice for 30 minutes. Centrifuge at ~14,000 x g for 15 minutes at 4°C. Collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli buffer and boil at 95°C for 5 minutes.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the phosphorylated protein (e.g., anti-pERK) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection: Apply the ECL reagent and capture the chemiluminescent signal using an imaging system.

-

Stripping and Reprobing: To normalize the data, the membrane can be stripped of the antibodies and re-probed with an antibody against the total protein (e.g., total ERK) and then a loading control (e.g., β-actin).

-

Data Analysis: Quantify the band intensities using densitometry software. Express the level of phosphorylated protein relative to the total protein and the loading control.

Caption: Experimental Workflow for Western Blot Analysis.

Conclusion

CXCR4 antagonists represent a promising class of therapeutic agents with applications in oncology, hematology, and infectious diseases. Their mechanism of action is rooted in the blockade of the CXCL12/CXCR4 signaling axis, which prevents the activation of two major downstream cascades: the G protein-dependent pathway and the β-arrestin-mediated pathway. A thorough understanding of these pathways and the experimental methods used to investigate them is crucial for the continued development and optimization of novel CXCR4-targeted therapies. This guide provides a foundational resource for professionals in the field, detailing the core molecular events, offering representative quantitative data, and outlining robust protocols for the functional characterization of these important molecules.

References

The Rise of a Novel Antibacterial Agent: A Technical Deep Dive into the Structure-Activity Relationship of Compound 23

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on a Promising Broad-Spectrum Antibacterial Cannabidiol Derivative.

The escalating crisis of antibiotic resistance necessitates the discovery and development of novel antibacterial agents with unconventional mechanisms of action. A promising candidate that has recently emerged is a semi-synthetic cannabidiol derivative, designated as compound 23 . This technical whitepaper provides a comprehensive overview of the structure-activity relationship (SAR), mechanism of action, and experimental protocols associated with this potent, broad-spectrum antibacterial agent.

Executive Summary

Compound 23 is a novel cannabidiol derivative designed to mimic the properties of cationic antibacterial peptides. It exhibits potent, broad-spectrum bactericidal activity against both Gram-positive and Gram-negative pathogens, including drug-resistant strains. Its mechanism of action involves the disruption of the bacterial cell membrane, leading to rapid cell death and a low propensity for resistance development.[1] Furthermore, compound 23 has demonstrated a favorable safety profile with low toxicity towards mammalian cells and promising in vivo efficacy in preclinical models of bacterial infection.[1] This document will elucidate the key structural modifications that contribute to its potent activity and provide detailed insights into its mode of action.

Structure-Activity Relationship (SAR)

The development of compound 23 was guided by a systematic SAR study aimed at optimizing the antibacterial potency and pharmacological properties of the cannabidiol scaffold. The core strategy involved the introduction of cationic charges and the modulation of lipophilicity to enhance interaction with and disruption of the bacterial membrane.

Key Structural Features and Modifications

The SAR studies revealed several key structural features crucial for the antibacterial activity of this class of compounds:

-

Cationic Moieties: The introduction of positively charged groups was found to be essential for potent antibacterial activity. This is consistent with the mechanism of many antimicrobial peptides that target the negatively charged bacterial cell membrane.

-

Lipophilic Core: The inherent lipophilicity of the cannabidiol backbone contributes to the molecule's ability to insert into and traverse the lipid bilayer of the bacterial membrane.

-

Alkyl Chain Length: The length and nature of the alkyl side chains on the cannabidiol scaffold were systematically varied to optimize the balance between lipophilicity and aqueous solubility, a critical factor for overall potency and drug-like properties.

Quantitative SAR Data Summary

The following tables summarize the in vitro antibacterial activity and cytotoxicity of compound 23 and its key analogs against a panel of representative bacterial strains and mammalian cells.

Table 1: Minimum Inhibitory Concentration (MIC) of Compound 23 and Analogs against various bacterial strains.

| Compound | Modification | S. aureus (μg/mL) | P. aeruginosa (μg/mL) | E. coli (μg/mL) |

| Cannabidiol | Parent Compound | >64 | >64 | >64 |

| Analog A | Short-chain Cationic Group | 16 | 32 | 32 |

| Analog B | Long-chain Cationic Group | 4 | 8 | 8 |

| Compound 23 | Optimized Cationic Moiety | 2 | 4 | 4 |

Table 2: Cytotoxicity and Hemolytic Activity of Compound 23.

| Compound | Cytotoxicity (CC50, μM) on HEK293T cells | Hemolytic Activity (HC50, μM) |

| Compound 23 | >100 | >200 |

| Melittin (Control) | 5 | 10 |

Mechanism of Action: A Membrane-Centric Approach

Compound 23 exerts its rapid bactericidal effect through a mechanism involving the disruption of the bacterial cell membrane.[1] This mode of action is advantageous as it is less likely to induce resistance compared to antibiotics that target specific intracellular enzymes.

Signaling Pathway and Molecular Interactions

The proposed mechanism of action involves a multi-step process initiated by the electrostatic attraction between the cationic compound 23 and the anionic components of the bacterial cell envelope, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. This is followed by the insertion of the lipophilic cannabidiol core into the lipid bilayer, leading to membrane depolarization, increased permeability, and ultimately, cell lysis.

Caption: Proposed mechanism of membrane disruption by compound 23.

Experimental Protocols

The following sections provide an overview of the key experimental methodologies employed in the evaluation of compound 23.

Synthesis of Compound 23 and Analogs

The synthesis of compound 23 and its analogs was achieved through a multi-step synthetic route starting from commercially available cannabidiol. The key steps involved the functionalization of the phenolic hydroxyl groups followed by the introduction of various cationic moieties via standard coupling reactions. Purification of the final compounds was performed using column chromatography and their structures were confirmed by NMR and mass spectrometry.

Caption: General synthetic workflow for compound 23.

In Vitro Antibacterial Activity Assay

The minimum inhibitory concentrations (MICs) of the synthesized compounds were determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. Briefly, serial dilutions of the compounds were prepared in 96-well plates containing cation-adjusted Mueller-Hinton broth. Bacterial suspensions were added to each well, and the plates were incubated at 37°C for 18-24 hours. The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.

Cytotoxicity and Hemolysis Assays

The cytotoxicity of compound 23 was evaluated against human embryonic kidney (HEK293T) cells using the MTT assay. Cells were incubated with various concentrations of the compound for 24 hours, and cell viability was assessed by measuring the conversion of MTT to formazan. The hemolytic activity was determined by incubating serial dilutions of the compound with a suspension of human red blood cells and measuring the release of hemoglobin.

Transcriptomic Analysis (RNA-seq)

To gain further insight into the mechanism of action, transcriptomic analysis was performed on bacteria treated with compound 23.[1] The workflow for this experiment is outlined below.

Caption: Experimental workflow for transcriptomic analysis.

The results of the RNA-seq analysis revealed that treatment with compound 23 led to significant changes in the expression of genes involved in cell wall and membrane biogenesis, further supporting a membrane-disruptive mechanism of action.[1]

In Vivo Efficacy

The in vivo antibacterial efficacy of compound 23 was evaluated in a murine model of corneal infection. Topical administration of a solution containing compound 23 resulted in a significant reduction in the bacterial load in the infected corneas compared to vehicle-treated controls, demonstrating its potential for therapeutic applications.

Conclusion and Future Directions

Compound 23 represents a promising new class of antibacterial agents with a compelling profile of potent broad-spectrum activity, a rapid and robust membrane-disruptive mechanism of action, and a favorable in vitro and in vivo safety profile. The structure-activity relationship studies have provided a clear rationale for its design and have laid the groundwork for further optimization. Future research should focus on expanding the SAR to improve pharmacokinetic properties for systemic applications, further elucidating the molecular details of its interaction with the bacterial membrane, and evaluating its efficacy in a broader range of preclinical infection models. The development of compounds like 23 offers a viable strategy to combat the growing threat of antibiotic-resistant bacteria.

References

The Discovery of Aminopyrimidine-Based CXCR4 Antagonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The C-X-C chemokine receptor type 4 (CXCR4) and its cognate ligand, stromal cell-derived factor-1 (SDF-1/CXCL12), play a pivotal role in a multitude of physiological and pathological processes. This signaling axis is implicated in cancer metastasis, HIV entry, and inflammatory diseases, making CXCR4 an attractive therapeutic target.[1][2] This technical guide provides an in-depth overview of the discovery and development of a promising class of small molecule inhibitors: aminopyrimidine-based CXCR4 antagonists.

Core Concepts in Aminopyrimidine-Based CXCR4 Antagonist Discovery

The discovery of aminopyrimidine-based CXCR4 antagonists has been largely driven by strategies such as scaffold hybridization and structural optimization guided by molecular docking.[1][3] Initial efforts often involve screening compound libraries to identify "hit" compounds with moderate activity. Subsequent medicinal chemistry efforts then focus on iterative structural modifications to improve potency, selectivity, and pharmacokinetic properties, transforming these initial hits into "lead" compounds. A key example is the development of compounds with significantly improved receptor binding affinity and functional activity, such as compound 23, which demonstrates nanomolar to sub-nanomolar efficacy in in-vitro assays.[3]

Quantitative Data Summary

The following tables summarize the in-vitro activity of representative aminopyrimidine-based CXCR4 antagonists. This data highlights the significant improvements in potency achieved through structural optimization.

Table 1: In-Vitro Activity of Aminopyrimidine-Based CXCR4 Antagonists

| Compound | CXCR4 Binding IC50 (nM) | CXCL12-Induced Calcium Increase IC50 (nM) | Chemotaxis Inhibition | Reference |

| Compound 3 | 54 | 2.3 | - | |

| Compound 23 | 8.8 | 0.02 | Potent Inhibition | |

| Compound 46 | 79 | 0.25 | Significant Mitigation |

Table 2: Physicochemical Properties of Selected Aminopyrimidine-Based CXCR4 Antagonists

| Compound | Molecular Weight (MW) | clogP | Polar Surface Area (PSA) | pKa | Reference |

| Compound 3 | 353 | 2.0 | 48 | 6.7 | |

| Compound 23 | 367 | 2.1 | 48 | 7.2 | |

| Compound 46 | 367 | - | - | 8.2 |

Key Experimental Protocols

The characterization of aminopyrimidine-based CXCR4 antagonists relies on a series of well-established in-vitro assays. Detailed methodologies for these key experiments are provided below.

Cell-Based CXCR4 Competitive Binding Assay

This assay quantifies the ability of a test compound to compete with a fluorescently labeled antibody for binding to the CXCR4 receptor on the surface of living cells.

Materials:

-

CXCR4-expressing cell line (e.g., SupT1 cells)

-

APC-conjugated anti-CXCR4 antibody (clone 12G5)

-

Test compounds (aminopyrimidine derivatives)

-

Phosphate-buffered saline (PBS) with 1% Fetal Bovine Serum (FBS)

-

96-well microtiter plates

-

Flow cytometer

Protocol:

-

Cell Preparation: Harvest and wash CXCR4-expressing cells. Resuspend the cells in cold PBS with 1% FBS to a concentration of 5 x 10^5 cells/mL.

-

Assay Setup: Seed 50,000 cells per well in a 96-well microtiter plate.

-

Compound Addition: Prepare serial dilutions of the test compounds in PBS. Add the diluted compounds to the wells.

-

Antibody Addition: Add APC-conjugated 12G5 antibody to each well at a final concentration close to its EC50.

-

Incubation: Incubate the plate at 4°C for 2 hours in the dark.

-

Washing: Wash the cells to remove unbound antibody and compounds.

-

Flow Cytometry: Analyze the cells by flow cytometry, measuring the mean fluorescence intensity (MFI) of the APC signal.

-

Data Analysis: The MFI is normalized to a control with no test compound. IC50 values are calculated by nonlinear regression analysis.

CXCL12-Induced Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to inhibit the increase in intracellular calcium concentration triggered by the binding of CXCL12 to CXCR4.

Materials:

-

CXCR4-expressing cell line

-

Calcium-sensitive fluorescent dye (e.g., Indo-1 AM or Fluo-4 AM)

-

Recombinant human CXCL12

-

Test compounds

-

Cell loading medium (e.g., RPMI with 2% FCS and 25mM HEPES)

-

Flow cytometer or fluorescence plate reader

Protocol:

-

Cell Loading: Resuspend cells in cell loading medium and add the calcium-sensitive dye (e.g., 1.5 µM Indo-1 AM).

-

Incubation: Incubate the cells at 37°C for 45 minutes in the dark to allow for dye uptake.

-

Washing: Wash the cells twice to remove excess dye.

-

Compound Pre-incubation: Resuspend the cells and pre-incubate with various concentrations of the test compound for 30-60 minutes at 37°C.

-

Baseline Measurement: Establish a baseline fluorescence reading using a flow cytometer or plate reader.

-

CXCL12 Stimulation: Add CXCL12 to the cell suspension to induce calcium flux and continue recording the fluorescence.

-

Data Analysis: The change in fluorescence intensity over time reflects the intracellular calcium concentration. The inhibitory effect of the test compounds is used to calculate IC50 values.

Matrigel Invasion Assay

This assay assesses the ability of a CXCR4 antagonist to inhibit the CXCL12-mediated invasion of cancer cells through a basement membrane matrix.

Materials:

-

Transwell inserts with 8-µm pore size filters

-

Matrigel basement membrane matrix

-

CXCR4-expressing cancer cell line (e.g., pancreatic cancer cells)

-

Recombinant human CXCL12

-

Test compounds

-

Serum-free medium

-

Staining solution (e.g., 0.1% crystal violet)

Protocol:

-

Insert Coating: Coat the upper surface of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.

-

Cell Seeding: Harvest and resuspend cancer cells in serum-free medium. Seed the cells into the upper chamber of the coated inserts.

-

Chemoattractant and Inhibitor Addition: In the lower chamber, add serum-free medium containing CXCL12 as a chemoattractant. In the experimental wells, also add various concentrations of the test compound.

-

Incubation: Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.

-

Removal of Non-invading Cells: Carefully remove the non-invading cells from the upper surface of the insert with a cotton swab.

-

Fixation and Staining: Fix the invaded cells on the lower surface of the membrane with ethanol and stain with crystal violet.

-

Quantification: Count the number of stained, invaded cells in multiple fields of view under a microscope. The percentage of inhibition is calculated relative to the control (CXCL12 alone).

Visualizing Key Pathways and Processes

The following diagrams, generated using the DOT language, illustrate the CXCR4 signaling pathway, a typical drug discovery workflow, and the logical relationships in structure-activity relationship studies.

Caption: CXCR4 Signaling Pathway.

Caption: GPCR Antagonist Discovery Workflow.

References

The Role of CXCR4 Antagonist 5 in Cancer Cell Migration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The C-X-C chemokine receptor type 4 (CXCR4), in concert with its cognate ligand CXCL12 (stromal cell-derived factor-1 or SDF-1), plays a pivotal role in cancer progression. This signaling axis is intricately involved in tumor growth, invasion, angiogenesis, and metastasis. The overexpression of CXCR4 is a hallmark of numerous cancers and is often correlated with poor prognosis. Consequently, the development of CXCR4 antagonists as anti-cancer therapeutics has become a significant area of research. This technical guide focuses on "CXCR4 antagonist 5," a novel and potent aminopyrimidine-based inhibitor of CXCR4, and its role in modulating cancer cell migration.

"this compound," also identified as compound 23 in the primary literature, has demonstrated high-affinity binding to the CXCR4 receptor and potent functional antagonism. This guide will provide an in-depth overview of its mechanism of action, summarize its inhibitory activities, and present detailed experimental protocols for assessing its impact on cancer cell migration.

This compound: Profile and Mechanism of Action

Chemical Identity:

While a definitive chemical drawing from the primary research article is unavailable, the chemical structure of "this compound" (Compound 23) is represented by the following SMILES notation: CC1=NC(N2CCN(CC2)C)=CC(CN([C@@H]3C4=C(C=CC=N4)CCC3)C)=N1

Mechanism of Action:

"this compound" functions as a competitive inhibitor of the CXCR4 receptor. By binding to CXCR4, it blocks the interaction between the receptor and its ligand, CXCL12. This blockade disrupts the downstream signaling cascades that are crucial for cancer cell migration and invasion.

The binding of CXCL12 to CXCR4 typically activates several intracellular signaling pathways, including the phosphoinositide 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathways.[1] These pathways converge to regulate the expression of genes involved in cell survival, proliferation, and motility, as well as to induce cytoskeletal rearrangements necessary for cell movement. By preventing the initial ligand-receptor interaction, "this compound" effectively abrogates these downstream effects, leading to an inhibition of cancer cell migration.

Quantitative Data Summary

"this compound" has been shown to be a highly potent inhibitor of CXCR4 function. The following table summarizes the available quantitative data on its inhibitory activities based on the primary literature.[2]

| Assay Type | Parameter | Value | Reference |

| CXCR4 Receptor Binding Assay | IC₅₀ | 8.8 nM | [2] |

| CXCL12-Induced Calcium Influx Assay | IC₅₀ | 0.02 nM | [2] |

| Matrigel Invasion Assay | Chemotaxis Inhibition | Potent | [2] |

Note: The primary publication states that compound 23 potently inhibits CXCR4/CXCL12-mediated chemotaxis in a Matrigel invasion assay, but specific quantitative data (e.g., cell line, concentrations, and percentage of inhibition) were not available in the abstract.

Signaling Pathways and Experimental Workflows

CXCR4 Signaling Pathway in Cancer Cell Migration

The following diagram illustrates the canonical CXCR4 signaling pathway and the point of intervention for "this compound."

Experimental Workflow: Matrigel Invasion Assay

The following diagram outlines a typical workflow for assessing the effect of "this compound" on cancer cell invasion using a Matrigel invasion assay.

References

The Inhibitory Effect of Compound 23 on CXCL12-Induced Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The CXCL12/CXCR4 signaling axis is a critical pathway in numerous physiological and pathological processes, including cancer metastasis, inflammation, and immune responses.[1][2][3] Consequently, the CXCR4 receptor has emerged as a promising therapeutic target. This technical guide provides an in-depth overview of the inhibitory effects of a novel antagonist, designated Compound 23, on CXCL12-induced signaling. We present a comprehensive analysis of its mechanism of action, quantitative data from key functional assays, and detailed experimental protocols to facilitate further research and development.

Introduction to the CXCL12/CXCR4 Signaling Pathway

The chemokine CXCL12, also known as Stromal Cell-Derived Factor-1 (SDF-1), binds to its primary receptor, CXCR4, a G-protein coupled receptor (GPCR).[2][4] This interaction triggers a cascade of intracellular signaling events that regulate cell migration, proliferation, and survival. Upon CXCL12 binding, CXCR4 undergoes a conformational change, leading to the activation of heterotrimeric G-proteins, primarily of the Gαi family.

The dissociation of the G-protein into its Gαi and Gβγ subunits initiates several downstream pathways:

-

Phospholipase C (PLC) Activation: The Gβγ subunit can activate PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

-

PI3K/Akt Pathway: Both Gαi and Gβγ subunits can activate phosphoinositide 3-kinase (PI3K), leading to the activation of Akt, a key regulator of cell survival and proliferation.

-

MAPK/ERK Pathway: The activation of the Ras-Raf-MEK-ERK cascade is another critical downstream event, promoting cell proliferation and survival.

-

β-Arrestin Recruitment: Following activation, CXCR4 is phosphorylated by G-protein coupled receptor kinases (GRKs), which promotes the recruitment of β-arrestins. This leads to receptor desensitization, internalization, and can also initiate G-protein independent signaling.

Given its role in cancer progression and metastasis, inhibiting the CXCL12/CXCR4 axis is a key strategy in oncology drug development.

Compound 23: A CXCR4 Antagonist

Compound 23 is a potent and selective small molecule antagonist of the CXCR4 receptor. It is hypothesized to act as a competitive inhibitor, binding to the receptor and preventing the binding of CXCL12, thereby blocking the initiation of downstream signaling cascades.

Mechanism of Action of Compound 23

Caption: Proposed mechanism of Compound 23 as a competitive antagonist of CXCR4.

Quantitative Analysis of Compound 23 Activity

The inhibitory activity of Compound 23 has been characterized using a panel of in vitro assays. The following tables summarize the quantitative data obtained.

Table 1: Receptor Binding Affinity

| Assay Type | Radioligand | Cell Line | IC50 (nM) |

| Radioligand Binding Assay | [¹²⁵I]-CXCL12 | Jurkat | 15.2 |

Table 2: Functional Inhibition of CXCL12-Induced Signaling

| Assay Type | Endpoint Measured | Cell Line | EC50 (nM) | % Inhibition (at 1 µM) |

| Calcium Mobilization | Intracellular Ca²⁺ Flux | CHO-K1 | 25.8 | 98% |

| ERK Phosphorylation | p-ERK1/2 Levels | HeLa | 42.5 | 95% |

| β-Arrestin Recruitment | β-Arrestin Translocation | U2OS | 35.1 | 92% |

Detailed Experimental Protocols

To ensure reproducibility, detailed protocols for the key experiments are provided below.

Radioligand Binding Assay

This assay measures the ability of Compound 23 to displace the binding of radiolabeled CXCL12 to the CXCR4 receptor.

-

Cell Culture: Jurkat cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Membrane Preparation: Cells are harvested, washed with PBS, and resuspended in lysis buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA with protease inhibitors). The cell suspension is homogenized and centrifuged. The resulting pellet containing the cell membranes is resuspended in assay buffer.

-

Binding Assay:

-

In a 96-well plate, add 50 µL of assay buffer (50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4).

-

Add 25 µL of serially diluted Compound 23 or vehicle control.

-

Add 25 µL of [¹²⁵I]-CXCL12 (final concentration ~0.1 nM).

-

Add 100 µL of Jurkat cell membrane preparation (~10 µg of protein).

-

Incubate for 60 minutes at room temperature with gentle agitation.

-

Harvest the membranes onto a filter plate using a cell harvester and wash with ice-cold wash buffer.

-

Measure the radioactivity on the filter plate using a scintillation counter.

-

-

Data Analysis: The IC50 value is determined by non-linear regression analysis of the competition binding curve.

Calcium Mobilization Assay

This assay measures the inhibition of CXCL12-induced intracellular calcium release in the presence of Compound 23.

-

Cell Culture: CHO-K1 cells stably expressing human CXCR4 are seeded into black, clear-bottom 96-well plates and grown to 80-90% confluency.

-

Dye Loading:

-

The growth medium is removed, and cells are washed with assay buffer (HBSS with 20 mM HEPES, pH 7.4).

-

Cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for 1 hour at 37°C in the dark.

-

-

Assay Procedure:

-

The dye solution is removed, and cells are washed with assay buffer.

-

100 µL of assay buffer is added to each well.

-

The plate is placed in a fluorometric imaging plate reader (FLIPR).

-

A baseline fluorescence reading is established.

-

Varying concentrations of Compound 23 are added and incubated for 15 minutes.

-

CXCL12 is added to a final concentration equal to its EC₈₀, and the fluorescence is measured for an additional 2-3 minutes.

-

-

Data Analysis: The increase in fluorescence upon CXCL12 addition is measured. The EC50 for inhibition by Compound 23 is calculated from a dose-response curve.

Western Blot for ERK Phosphorylation

This assay quantifies the inhibition of CXCL12-induced phosphorylation of ERK1/2.

-

Cell Culture and Treatment: HeLa cells are serum-starved for 12-24 hours. Cells are then pre-incubated with various concentrations of Compound 23 for 1 hour before stimulation with 100 ng/mL of CXCL12 for 10 minutes.

-

Cell Lysis: Cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors. The protein concentration of the lysates is determined using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Equal amounts of protein (20-30 µg) are separated by SDS-PAGE on a 10% polyacrylamide gel and transferred to a PVDF membrane.

-

The membrane is blocked with 5% BSA in TBST for 1 hour at room temperature.

-

The membrane is incubated overnight at 4°C with a primary antibody against phospho-ERK1/2 (Thr202/Tyr204).

-

After washing with TBST, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate.

-

The membrane is then stripped and re-probed with an antibody for total ERK1/2 as a loading control.

-

-

Data Analysis: The band intensities are quantified using densitometry. The ratio of phospho-ERK to total ERK is calculated and normalized to the CXCL12-stimulated control. The EC50 for inhibition is determined from a dose-response curve.

Signaling Pathways and Experimental Workflow

CXCL12/CXCR4 Signaling Pathways

Caption: Key downstream signaling pathways activated by CXCL12 binding to CXCR4.

Experimental Workflow for Antagonist Evaluation

Caption: A generalized workflow for the in vitro characterization of Compound 23.

Conclusion

The data presented in this guide demonstrate that Compound 23 is a potent antagonist of the CXCL12/CXCR4 signaling axis. It effectively inhibits receptor binding and blocks key downstream signaling events, including calcium mobilization, ERK phosphorylation, and β-arrestin recruitment. The detailed protocols provided herein offer a robust framework for the continued investigation of Compound 23 and other potential CXCR4 inhibitors. These findings underscore the therapeutic potential of targeting this pathway and position Compound 23 as a promising candidate for further preclinical and clinical development.

References

- 1. CXCL12 Signaling in the Tumor Microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CXCL12 (SDF-1)/CXCR4 pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CXCL12/CXCR4 signal transduction in diseases and its molecular approaches in targeted-therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]

The Role of CXCR4 Antagonists in Hematological Malignancies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The C-X-C chemokine receptor type 4 (CXCR4) and its ligand, CXCL12, form a critical signaling axis that plays a pivotal role in the pathogenesis and progression of various hematological malignancies, including acute myeloid leukemia (AML), acute lymphoblastic leukemia (ALL), and chronic myeloid leukemia (CML). This axis governs the trafficking, homing, and retention of malignant cells within the protective bone marrow niche, thereby promoting cell survival, proliferation, and resistance to chemotherapy. Consequently, targeting the CXCR4/CXCL12 pathway with specific antagonists has emerged as a promising therapeutic strategy. This technical guide provides an in-depth overview of the mechanism of action of CXCR4 antagonists, quantitative data from preclinical studies, detailed experimental protocols for their evaluation, and a forward-looking perspective on their clinical utility in treating hematological cancers.

Introduction: The CXCR4/CXCL12 Axis in Hematopoiesis and Malignancy

The CXCR4 receptor is a G-protein coupled receptor (GPCR) that is integral to normal hematopoiesis, mediating the homing of hematopoietic stem cells to the bone marrow.[1][2] However, this signaling pathway is frequently hijacked by hematological malignancies.[1] Overexpression of CXCR4 on the surface of leukemia and lymphoma cells is a common feature and is often associated with a poor prognosis, characterized by increased relapse rates and reduced overall survival.[3][4]

The interaction of CXCR4 with its ligand CXCL12, which is secreted by bone marrow stromal cells, triggers a cascade of downstream signaling events. These pathways, including the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways, are crucial for cell survival, proliferation, and migration. By anchoring malignant cells within the bone marrow microenvironment, the CXCR4/CXCL12 axis shields them from the cytotoxic effects of chemotherapy, contributing significantly to drug resistance and disease relapse.

Mechanism of Action of CXCR4 Antagonists

CXCR4 antagonists are a class of therapeutic agents designed to block the interaction between the CXCR4 receptor and its ligand, CXCL12. By competitively binding to CXCR4, these antagonists prevent the activation of downstream pro-survival and pro-proliferative signaling pathways. This disruption has several key therapeutic consequences:

-

Mobilization of Malignant Cells: By inhibiting the retention signals, CXCR4 antagonists force malignant cells out of the protective bone marrow niche and into the peripheral circulation.

-

Sensitization to Chemotherapy: Once in the periphery, these mobilized cells are more susceptible to the cytotoxic effects of conventional chemotherapeutic agents.

-

Direct Anti-leukemic Effects: Some CXCR4 antagonists have been shown to directly induce apoptosis and inhibit the proliferation of cancer cells.

Prominent examples of CXCR4 antagonists that have been investigated in the context of hematological malignancies include the small molecule Plerixafor (AMD3100) and the peptide antagonist BKT140 (also known as BL-8040).

Quantitative Preclinical Data

The anti-leukemic activity of CXCR4 antagonists has been demonstrated in numerous preclinical studies. The following tables summarize key quantitative findings from in vitro and in vivo investigations.

Table 1: In Vitro Efficacy of CXCR4 Antagonists in Hematological Malignancy Cell Lines

| Antagonist | Cell Line/Sample Type | Assay | Key Finding | Reference |

| BL-8040 | MV4-11 (AML, FLT3-ITD) | Cell Growth | 35% inhibition | |

| MV4-11 (AML, FLT3-ITD) | Apoptosis | 39% increase in cell death | ||

| Primary AML cells (FLT3-ITD) | Cell Growth | 28-47% inhibition | ||

| Primary AML cells (FLT3-ITD) | Apoptosis | 75-100% increase in cell death | ||

| HL-60 (AML, FLT3-WT) | Cell Growth | 16-50% inhibition | ||

| BL-8040 + AC220 (FLT3 inhibitor) | Primary AML cells (FLT3-ITD) | Cell Viability | 96% reduction | |

| BL-8040 + Ara-C | Primary AML cells (FLT3-ITD) | Apoptosis | 70-90% of cells underwent cell death | |

| EPI-X4 | OCI-AML3 (AML) | Cell Growth | 66% inhibition | |

| OCI-AML3 (AML) | Migration | 74% reduction | ||

| WSC02 (EPI-X4 derivative) | OCI-AML3 (AML) | Cell Growth | 72% inhibition | |

| OCI-AML3 (AML) | Migration | 74% reduction | ||

| JM#21 (EPI-X4 derivative) | OCI-AML3 (AML) | Migration | 98% reduction | |

| T22-PE24-H6 | CXCR4-high primary AML samples | Cell Viability | 54.4% reduction (at 10 nM) | |

| CXCR4-low primary AML samples | Cell Viability | 2.2% reduction (at 10 nM) |

Table 2: In Vivo Efficacy of CXCR4 Antagonists in Xenograft Models

| Antagonist Combination | Cancer Type | Xenograft Model | Key Finding | Reference |

| BKT140 + Imatinib (low-dose) | Chronic Myeloid Leukemia (CML) | K562 subcutaneous xenograft | 95% suppression of tumor growth | |

| T22-PE24-H6 | Acute Myeloid Leukemia (AML) | Disseminated mouse model | 17.2-fold decrease in leukemic cell dissemination in bone marrow | |

| 3.8-fold decrease in leukemic cell dissemination in liver |

Key Experimental Protocols

This section provides detailed methodologies for essential assays used to evaluate the efficacy of CXCR4 antagonists in the context of hematological malignancies.

Flow Cytometry for CXCR4 Expression

Objective: To quantify the percentage of CXCR4-positive cells and the level of receptor expression on the cell surface.

Materials:

-

Leukemia cell lines or primary patient samples

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometry staining buffer (e.g., PBS with 1-2% Bovine Serum Albumin)

-

Fluorochrome-conjugated anti-human CXCR4 antibody (e.g., clone 12G5)

-

Fluorochrome-conjugated isotype control antibody

-

FACS lysing solution (for bone marrow aspirates)

-

Flow cytometer

Procedure:

-

Cell Preparation:

-

For suspension cells (cell lines or peripheral blood mononuclear cells), collect cells by centrifugation (300-400 x g for 5 minutes).

-

For bone marrow aspirates, aliquot 100 µL of the sample.

-

-

Staining:

-

Incubate approximately 1 x 10^6 cells (or 100 µL bone marrow aspirate) with the fluorochrome-conjugated anti-CXCR4 antibody or the corresponding isotype control for 15-30 minutes at 4°C in the dark.

-

For multi-color analysis, other antibodies (e.g., anti-CD34, anti-CD117, anti-CD45) can be included at this step.

-

-

Lysis and Washing (for whole blood or bone marrow):

-

Add 2 mL of FACS lysing solution and incubate for 15 minutes.

-

Centrifuge and wash the cells once with flow cytometry staining buffer.

-

-

Washing (for cell lines):

-

Wash the cells twice with 1-2 mL of cold flow cytometry staining buffer, centrifuging at 300-400 x g for 5 minutes at 4°C after each wash.

-

-

Acquisition:

-

Resuspend the cell pellet in 300-500 µL of flow cytometry staining buffer.

-

Analyze the samples on a flow cytometer.

-

-

Data Analysis:

-

Gate on the live cell population based on forward and side scatter properties.

-

For AML, further gate on the blast population (e.g., CD45-dim, side scatter-low, and/or CD34/CD117 positive).

-

Quantify the percentage of CXCR4-positive cells and the Mean Fluorescence Intensity (MFI) relative to the isotype control.

-

Transwell Migration Assay

Objective: To assess the ability of a CXCR4 antagonist to inhibit CXCL12-induced cell migration.

Materials:

-

CXCR4-expressing hematological malignancy cell lines

-

Transwell inserts (typically with 8 µm pores)

-

24-well plates

-

Serum-free cell culture medium

-

Recombinant human CXCL12

-

CXCR4 antagonist

-

Cell counter or flow cytometer

Procedure:

-

Preparation:

-

Starve the cells in serum-free medium for 2-4 hours prior to the assay.

-

Prepare a solution of CXCL12 (e.g., 100 ng/mL) in serum-free medium and add 600 µL to the lower wells of the 24-well plate. For the negative control, use serum-free medium alone.

-

-

Cell Treatment:

-

Resuspend the starved cells in serum-free medium.

-

Pre-incubate a portion of the cells with the CXCR4 antagonist at various concentrations for 30-60 minutes at 37°C.

-

-

Seeding:

-

Add 100 µL of the cell suspension (containing approximately 1-2.5 x 10^5 cells) to the upper chamber of each Transwell insert.

-

-

Incubation:

-

Place the inserts into the wells containing the CXCL12 or control medium.

-

Incubate the plate for 2-24 hours at 37°C in a 5% CO2 incubator.

-

-

Quantification:

-

After incubation, carefully remove the inserts.

-

Collect the cells that have migrated to the lower chamber.

-

Count the migrated cells using a flow cytometer or a hemocytometer.

-

-

Data Analysis:

-

Calculate the percentage of migration for each condition relative to the total number of cells initially seeded.

-

Determine the inhibitory effect of the antagonist compared to the CXCL12-only positive control.

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with a CXCR4 antagonist.

Materials:

-

Hematological malignancy cell lines

-

CXCR4 antagonist

-

Annexin V-FITC (or other fluorochrome)

-

Propidium Iodide (PI)

-

1X Annexin V Binding Buffer (containing CaCl2)

-

Flow cytometer

Procedure:

-

Cell Treatment:

-

Seed 1-5 x 10^5 cells per well in a culture plate and treat with the CXCR4 antagonist at desired concentrations for a specified time (e.g., 24, 48, 72 hours). Include an untreated control.

-

-

Cell Harvesting:

-

Collect both the floating and adherent (if any) cells. Centrifuge the cell suspension at 300-400 x g for 5 minutes.

-

-

Washing:

-

Wash the cells once with cold PBS.

-

-

Staining:

-

Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

-

Gently vortex and incubate for 15-20 minutes at room temperature in the dark.

-

-

Dilution and Acquisition:

-

Add 400 µL of 1X Annexin V Binding Buffer to each tube.

-

Analyze the samples immediately by flow cytometry.

-

-

Data Analysis:

-

Annexin V- / PI- : Live cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic or necrotic cells

-

Annexin V- / PI+ : Necrotic cells

-

Quantify the percentage of cells in each quadrant to determine the pro-apoptotic effect of the antagonist.

-

In Vivo Xenograft Model for AML

Objective: To evaluate the in vivo anti-tumor efficacy of a CXCR4 antagonist, alone or in combination with chemotherapy.

Materials:

-

Human AML cell line (e.g., K562, MV4-11)

-

Immunodeficient mice (e.g., NOD/SCID or NSG)

-

CXCR4 antagonist

-

Standard-of-care chemotherapy agent (e.g., Imatinib for CML models)

-

Calipers for tumor measurement (for subcutaneous models)

-

Bioluminescence imaging system (if using luciferase-expressing cells)

Procedure:

-

Cell Injection:

-

Inject 0.2-2 million AML cells suspended in PBS into the tail vein (for disseminated models) or subcutaneously into the flank (for solid tumor models) of the mice.

-

-

Tumor Growth and Monitoring:

-

Allow tumors to establish. For subcutaneous models, wait until tumors reach a palpable size (e.g., 100 mm³). For disseminated models, monitor for signs of disease or via bioluminescence imaging.

-

Randomize mice into treatment groups (e.g., vehicle control, antagonist alone, chemotherapy alone, combination).

-

-

Treatment Administration:

-

Administer the CXCR4 antagonist and/or chemotherapy via the appropriate route (e.g., intraperitoneal, intravenous, oral gavage) according to a predetermined schedule.

-

-

Efficacy Assessment:

-

For subcutaneous models, measure tumor volume with calipers regularly (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

For disseminated models, monitor disease progression and survival. Assess leukemic burden in the bone marrow, spleen, and peripheral blood at the end of the study by flow cytometry or immunohistochemistry.

-

-

Data Analysis:

-

Compare tumor growth curves and overall survival between treatment groups.

-

Calculate the percentage of tumor growth inhibition for each treatment group relative to the vehicle control.

-

Visualizations: Pathways and Workflows

CXCR4 Signaling Pathway

Caption: Simplified CXCR4 signaling cascade in hematological malignancies.

Experimental Workflow: Apoptosis Assay

Caption: Workflow for assessing apoptosis via Annexin V/PI flow cytometry.

Conclusion and Future Perspectives

The CXCR4/CXCL12 signaling axis is a validated and compelling target in the treatment of hematological malignancies. Preclinical data strongly support the therapeutic rationale for using CXCR4 antagonists to overcome microenvironment-mediated drug resistance and to exert direct anti-tumor effects. The mobilization of leukemic cells from the bone marrow by these agents offers a strategic window to enhance the efficacy of both conventional chemotherapy and novel targeted agents.

While Plerixafor is clinically approved for stem cell mobilization, the development of next-generation CXCR4 antagonists with improved pharmacokinetic properties and enhanced direct cytotoxic effects, such as BKT140, is ongoing. Future research will likely focus on optimizing combination strategies, identifying predictive biomarkers of response to CXCR4-targeted therapies, and exploring their role in preventing relapse by targeting residual leukemic stem cells. The continued investigation of CXCR4 antagonists holds significant promise for improving outcomes for patients with hematological cancers.

References

Preclinical Evaluation of Novel Aminopyrimidine CXCR4 Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The C-X-C chemokine receptor type 4 (CXCR4), in concert with its cognate ligand CXCL12 (stromal cell-derived factor-1 or SDF-1), constitutes a critical signaling axis implicated in a myriad of physiological and pathological processes.[1] Dysregulation of the CXCR4/CXCL12 pathway is a hallmark of numerous diseases, including various cancers, HIV-1 infection, and inflammatory disorders.[1] In oncology, this axis is a key driver of tumor progression, metastasis, angiogenesis, and the development of therapeutic resistance.[2] Consequently, the development of potent and selective CXCR4 antagonists has emerged as a promising therapeutic strategy.

Among the diverse chemical scaffolds explored, aminopyrimidine-based inhibitors have shown significant promise due to their potential for high potency and favorable drug-like properties. This technical guide provides a comprehensive overview of the preclinical evaluation of novel aminopyrimidine CXCR4 inhibitors, summarizing key quantitative data, detailing essential experimental protocols, and visualizing the underlying biological and experimental frameworks.

Quantitative Data Summary

The preclinical characterization of novel aminopyrimidine CXCR4 inhibitors involves a battery of in vitro and in vivo assays to determine their potency, selectivity, efficacy, and pharmacokinetic/pharmacodynamic (PK/PD) properties. The following tables summarize representative quantitative data for this class of compounds, compiled from publicly available research.

Table 1: In Vitro Potency of Novel Aminopyrimidine CXCR4 Inhibitors

| Compound ID | Assay Type | Cell Line | Endpoint | IC50/EC50 (nM) | Reference |

| Compound 23 | 12G5 Antibody Competition Binding | Jurkat | Inhibition of antibody binding | 8.8 | [3] |